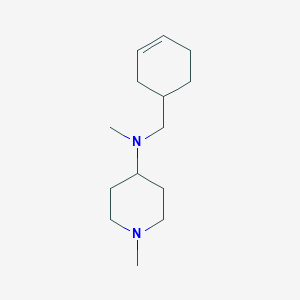![molecular formula C15H18N2O4S2 B5172582 N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. This compound has been widely used in scientific research due to its antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
Sulfanilamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that is required for the synthesis of DNA and RNA. Sulfanilamide competes with para-aminobenzoic acid, which is a precursor of folic acid, for the enzyme dihydropteroate synthase. This competition leads to the inhibition of folic acid synthesis, which ultimately results in the inhibition of bacterial growth.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the synthesis of folic acid in bacteria. Physiologically, it has been shown to cause hypersensitivity reactions in some individuals. Sulfanilamide has also been shown to be excreted in breast milk, which can lead to the potential exposure of infants.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfanilamide has several advantages and limitations when used in lab experiments. One advantage is its broad-spectrum activity against bacteria, fungi, and viruses. Another advantage is its low toxicity to mammalian cells. However, one limitation is the potential for the development of antibiotic resistance. Another limitation is the potential for hypersensitivity reactions in some individuals.
Orientations Futures
There are several future directions for the research and development of Sulfanilamide. One direction is the development of new derivatives of Sulfanilamide with improved antibacterial, antifungal, and antiviral activity. Another direction is the investigation of the potential use of Sulfanilamide in the treatment of viral infections, such as COVID-19. Additionally, the development of new methods for the synthesis of Sulfanilamide and its derivatives is an area of future research.
Conclusion
In conclusion, Sulfanilamide is an important sulfonamide antibiotic that has been widely used in scientific research. It works by inhibiting the synthesis of folic acid in bacteria, which ultimately leads to the inhibition of bacterial growth. Sulfanilamide has several advantages and limitations when used in lab experiments, and there are several future directions for its research and development.
Méthodes De Synthèse
Sulfanilamide can be synthesized by the reaction between 4-aminobenzenesulfonamide and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Sulfanilamide as a white crystalline powder.
Applications De Recherche Scientifique
Sulfanilamide has been extensively used in scientific research as an antibiotic agent. It has been used to study the inhibition of bacterial growth, the effect of antibiotics on microbial populations, and the development of antibiotic resistance. Sulfanilamide has also been used in the treatment of urinary tract infections, meningitis, and pneumonia caused by bacteria.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-4-12(2)15(9-11)23(20,21)17-10-13-5-7-14(8-6-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUMVFWPIGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)


